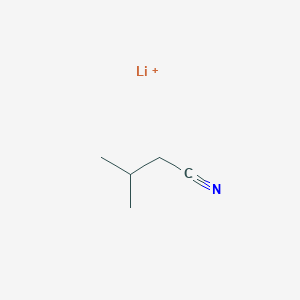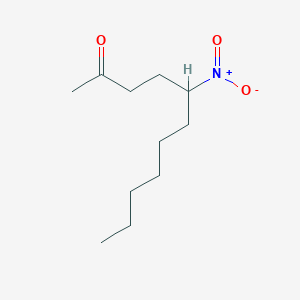
Bis(tridecafluorohexyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(tridecafluorohexyl)mercury is a chemical compound that belongs to the class of organomercury compounds These compounds are characterized by the presence of mercury atoms bonded to organic groups this compound is notable for its unique structure, which includes two tridecafluorohexyl groups attached to a central mercury atom
Preparation Methods
The synthesis of bis(tridecafluorohexyl)mercury typically involves the reaction of mercury salts with tridecafluorohexyl-containing reagents. One common method involves the reaction of mercury(II) chloride with tridecafluorohexyl lithium or tridecafluorohexyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
Bis(tridecafluorohexyl)mercury undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercury oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to elemental mercury and tridecafluorohexyl-containing byproducts.
Substitution: In substitution reactions, the tridecafluorohexyl groups can be replaced by other organic or inorganic groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(tridecafluorohexyl)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: Research into the biological effects of organomercury compounds often involves this compound due to its unique properties.
Mechanism of Action
The mechanism of action of bis(tridecafluorohexyl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur atoms in these proteins, leading to the inhibition of their function. This interaction can disrupt various cellular processes and pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Bis(tridecafluorohexyl)mercury can be compared with other similar organomercury compounds, such as:
- Bis(perfluorohexyl)mercury
- Bis(perfluorooctyl)mercury
- Bis(trifluoromethyl)mercury
These compounds share similar structural features but differ in the length and composition of the fluorinated alkyl groups. This compound is unique due to its specific tridecafluorohexyl groups, which impart distinct chemical and physical properties .
Properties
CAS No. |
63037-06-9 |
|---|---|
Molecular Formula |
C12F26Hg |
Molecular Weight |
838.68 g/mol |
IUPAC Name |
bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury |
InChI |
InChI=1S/2C6F13.Hg/c2*7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19; |
InChI Key |
VUOGCYGEEUKYFK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)[Hg]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Bis[3-(benzyloxy)prop-1-yn-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14494354.png)
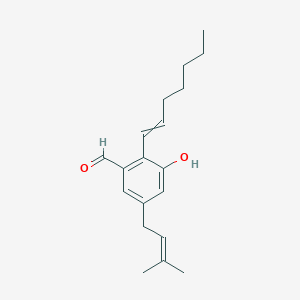
![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![3-[(2-Octyldodecyl)oxy]propane-1,2-diol](/img/structure/B14494383.png)
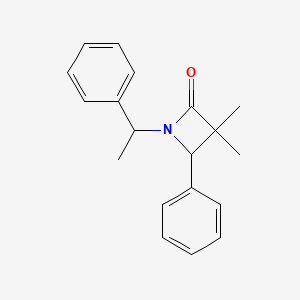
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
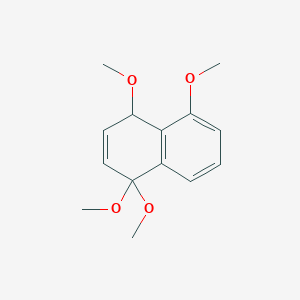
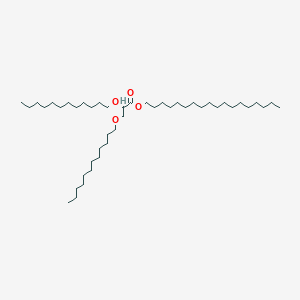
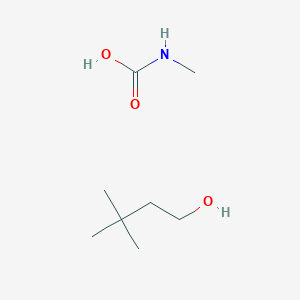
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
